1,3-Dimethyl-5-(2-oxo-2-(piperazin-1-yl)ethyl)imidazolidine-2,4-dione
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Overview
Description
1,3-Dimethyl-5-(2-oxo-2-(piperazin-1-yl)ethyl)imidazolidine-2,4-dione is a complex organic compound that belongs to the class of imidazolidine derivatives.
Preparation Methods
The synthesis of 1,3-Dimethyl-5-(2-oxo-2-(piperazin-1-yl)ethyl)imidazolidine-2,4-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of 1,3-dimethylimidazolidine-2,4-dione with 2-oxo-2-(piperazin-1-yl)ethyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
1,3-Dimethyl-5-(2-oxo-2-(piperazin-1-yl)ethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1,3-Dimethyl-5-(2-oxo-2-(piperazin-1-yl)ethyl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including inflammatory conditions and cancer.
Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(2-oxo-2-(piperazin-1-yl)ethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1,3-Dimethyl-5-(2-oxo-2-(piperazin-1-yl)ethyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:
1,3-Dimethylimidazolidine-2,4-dione: Lacks the piperazine ring, resulting in different chemical properties and biological activities.
2-Oxo-2-(piperazin-1-yl)ethyl derivatives: These compounds share the piperazine ring but differ in other structural elements, leading to variations in their reactivity and applications
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1,3-dimethyl-5-(2-oxo-2-piperazin-1-ylethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-13-8(10(17)14(2)11(13)18)7-9(16)15-5-3-12-4-6-15/h8,12H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSAPRWCPFUYQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)N(C1=O)C)CC(=O)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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